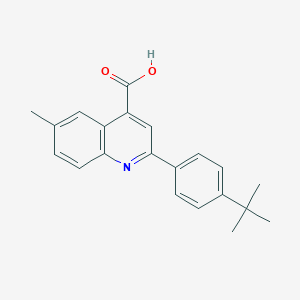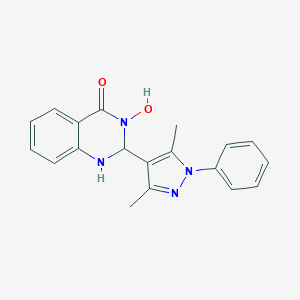![molecular formula C15H13ClO4 B454974 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438220-40-7](/img/structure/B454974.png)
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, also known as 2-chloro-4-methoxybenzoic acid (CMA), is an important organic compound that is widely used in scientific research. It is a key intermediate in the synthesis of many organic compounds and has been used in numerous applications in the pharmaceutical, agricultural, and food industries. CMA is also known to have a wide range of biochemical and physiological effects, making it an important compound for further research.
Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Parabens
Parabens, chemically related to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, are widely used as preservatives in various products. Their occurrence, fate, and behavior in aquatic environments have been a focus of research due to their weak endocrine-disrupting potential. Despite their biodegradability, parabens are ubiquitously found in surface waters and sediments, attributed to the continuous introduction from consumer products. These compounds, containing phenolic hydroxyl groups, can react with free chlorine, forming halogenated by-products, some of which are more stable and persistent, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects of Methyl Paraben
Methyl paraben, a methyl ester of p-hydroxybenzoic acid similar in structure to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, has been extensively studied for its health effects. Utilized as an antimicrobial preservative in foods, drugs, and cosmetics for over 50 years, it is known for its low acute toxicity and non-irritating properties. Methyl paraben does not accumulate in the body, and no evidence of carcinogenicity or mutagenicity has been observed. However, its mechanism of cytotoxic action may involve mitochondrial failure, highlighting the need for ongoing assessment of its safety (Soni, Taylor, Greenberg, & Burdock, 2002).
Chlorophenols in Waste Incineration
Chlorophenols (CP), structurally related to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, are identified as major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). Studies highlight the correlation between CP concentrations and dioxin levels, emphasizing CP's role in dioxin formation through various pathways. This review sheds light on the mechanisms governing CP formation, chlorination, dechlorination, and destruction, proposing the need for a unified pathway to better understand CP's impact on dioxin emission profiles (Peng et al., 2016).
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-7-6-10(15(17)18)8-11(13)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHCWXCPJJADAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid | |
CAS RN |
438220-40-7 |
Source


|
| Record name | 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454894.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
![4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde](/img/structure/B454896.png)
![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)
![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)

![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)
![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)

![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)
![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)
![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454910.png)